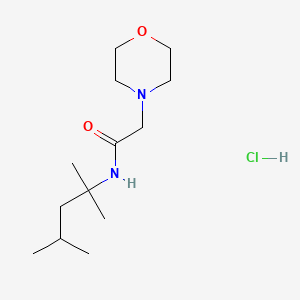
4-Morpholineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride
描述
4-Morpholineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride is a chemical compound with the molecular formula C13H26N2O2·HCl. It is known for its unique structure, which includes a morpholine ring and an acetamide group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
属性
CAS 编号 |
108924-58-9 |
|---|---|
分子式 |
C13H27ClN2O2 |
分子量 |
278.82 g/mol |
IUPAC 名称 |
N-(2,4-dimethylpentan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-11(2)9-13(3,4)14-12(16)10-15-5-7-17-8-6-15;/h11H,5-10H2,1-4H3,(H,14,16);1H |
InChI 键 |
OWIQXXQCCRRQCA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)(C)NC(=O)CN1CCOCC1.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride typically involves the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1,3-trimethylbutylamine under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
4-Morpholineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholineacetamide derivatives.
科学研究应用
4-Morpholineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-Morpholineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Morpholineacetamide: Lacks the N-(1,1,3-trimethylbutyl) group, resulting in different chemical properties.
N-(1,1,3-Trimethylbutyl)acetamide: Does not contain the morpholine ring, leading to variations in reactivity and applications.
Uniqueness
4-Morpholineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride is unique due to the combination of the morpholine ring and the N-(1,1,3-trimethylbutyl) group. This unique structure imparts specific chemical properties that make it valuable in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


